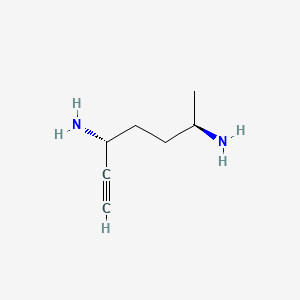

6-Heptyne-2,5-diamine, (2R,5R)-

Description

Significance of Stereochemistry in Chemical and Biological Systems

Stereochemistry is the study of the three-dimensional structure of molecules. wikipedia.org Its importance is rooted in the fact that the spatial arrangement of atoms significantly influences a molecule's physical and chemical properties. In biological systems, this three-dimensional shape is critical for molecular recognition. numberanalytics.com Enzymes, receptors, and other biological macromolecules are themselves chiral, meaning they interact differently with the various stereoisomers of a substrate or drug molecule. libretexts.org This stereospecificity is akin to a key fitting into a lock; only a molecule with the correct spatial orientation can bind effectively to its biological target to elicit a desired response. patsnap.com

The tragic case of thalidomide (B1683933) in the mid-20th century serves as a stark reminder of stereochemistry's importance. wikipedia.org One enantiomer of the drug was effective in treating morning sickness, while the other caused severe birth defects. This highlighted the critical need for chemists to not only synthesize molecules but to control their stereochemistry, leading to the development of asymmetric synthesis methods that can selectively produce a single, desired enantiomer. patsnap.com

Overview of Diamine and Alkyne Functional Groups in Advanced Synthetic Chemistry

Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. pressbooks.pub (2R,5R)-6-Heptyne-2,5-diamine possesses two key functional groups: a diamine and an alkyne (specifically, a terminal alkyne).

Diamine Functional Group: Diamines are organic compounds containing two amino (-NH2) groups. solubilityofthings.com They are prevalent in biologically active compounds and are highly valued in synthetic chemistry for several reasons: researchgate.net

Building Blocks: They serve as versatile starting materials for the synthesis of more complex molecules, including nitrogen-containing heterocycles and polyamides. nih.gov

Chiral Ligands: Chiral diamines are frequently used to form complexes with metal catalysts. acs.org These chiral catalysts can then direct a chemical reaction to produce a product with a specific stereochemistry, a process known as asymmetric catalysis. rsc.orgresearchgate.net This is a cornerstone of modern pharmaceutical manufacturing. rsc.org

Basicity: The lone pair of electrons on the nitrogen atoms makes amines basic, allowing them to participate in a wide range of acid-base reactions. solubilityofthings.com

Alkyne Functional Group: Alkynes are hydrocarbons that contain at least one carbon-carbon triple bond. masterorganicchemistry.com This feature makes them highly versatile in synthesis: researchgate.net

High Reactivity: The triple bond is a region of high electron density, making it susceptible to addition reactions. It can be fully or partially hydrogenated to form alkanes or alkenes, respectively.

Linear Geometry: The carbon atoms of the triple bond have a linear geometry, which imparts specific conformational constraints on the molecule. masterorganicchemistry.com

Versatile Intermediates: Terminal alkynes (where the triple bond is at the end of a carbon chain) are particularly useful. The hydrogen atom attached to the triple-bonded carbon is weakly acidic and can be removed to form a potent nucleophile (an acetylide), which can then be used to form new carbon-carbon bonds.

The combination of a chiral diamine scaffold with a reactive alkyne functionality in a single molecule, as seen in (2R,5R)-6-Heptyne-2,5-diamine, creates a powerful and multifunctional building block for advanced chemical synthesis.

Contextualization of (2R,5R)-6-Heptyne-2,5-diamine within Academic Research Disciplines

(2R,5R)-6-Heptyne-2,5-diamine, also known by synonyms such as delta-methyl-alpha-acetylene putrescine and the identifier MDL 72175, is primarily recognized for its role in biochemical research as an enzyme inhibitor. nih.gov Specifically, it has been investigated as an inhibitor of ornithine decarboxylase (ODC), an enzyme crucial for the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in the development of neoplasms (tumors). nih.gov

The compound's structure is key to its function. The diamine portion mimics putrescine, the natural substrate for ODC, while the acetylenic group acts as a mechanism-based inactivator. This targeted inhibition makes it a subject of interest in oncology and related fields studying cell proliferation. Its specific (2R,5R) stereochemistry is crucial for its precise interaction with the enzyme's active site. Beyond its role as an enzyme inhibitor, its structure makes it a potentially valuable chiral intermediate for the synthesis of other complex molecules. chembk.com The presence of two primary amine groups and a terminal alkyne offers multiple points for chemical modification, allowing for its incorporation into larger, more complex structures in areas like medicinal chemistry and materials science. jigspharma.com

Structure

3D Structure

Properties

CAS No. |

88192-22-7 |

|---|---|

Molecular Formula |

C7H14N2 |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

(2R,5R)-hept-6-yne-2,5-diamine |

InChI |

InChI=1S/C7H14N2/c1-3-7(9)5-4-6(2)8/h1,6-7H,4-5,8-9H2,2H3/t6-,7+/m1/s1 |

InChI Key |

QIADQCOYEFCREQ-RQJHMYQMSA-N |

SMILES |

CC(CCC(C#C)N)N |

Isomeric SMILES |

C[C@H](CC[C@H](C#C)N)N |

Canonical SMILES |

CC(CCC(C#C)N)N |

Synonyms |

6-heptyne-2,5-diamine 6-heptyne-2,5-diamine, R-(R*,R*)-isomer 8-methyl-8-acetylenic putrescine delta-methyl-alpha acetylene putrescine MDL 72175 MDL-72175 methyl-acetylenicputrescine methylacetylenic putrescine |

Origin of Product |

United States |

Stereospecific Synthetic Methodologies

Strategies for Asymmetric Synthesis of Chiral Diamines

The synthesis of enantiomerically pure chiral diamines is a crucial endeavor, as these compounds are not only found in various biologically active molecules but also serve as essential building blocks and ligands in asymmetric catalysis. rsc.orgsigmaaldrich.com Over the years, several key strategies have been developed to obtain these valuable molecules with high stereochemical purity.

Chiral Resolution Techniques

One of the classical and still widely used methods to obtain enantiomerically pure compounds is through chiral resolution. sigmaaldrich.com This technique involves the separation of a racemic mixture—a 50:50 mixture of both enantiomers—into its individual components. The most common approach is to react the racemic diamine with a chiral resolving agent, which is itself an enantiomerically pure compound. sigmaaldrich.com This reaction forms a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. sigmaaldrich.com After separation, the resolving agent is chemically removed to yield the desired pure enantiomer of the diamine.

Another resolution technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates, thus allowing for their separation.

Asymmetric Catalysis Approaches

A more modern and efficient approach to obtaining enantiomerically pure compounds is through asymmetric catalysis. This strategy employs a chiral catalyst to direct a chemical reaction to selectively produce one enantiomer over the other. rsc.org These catalysts, which are used in small, substoichiometric amounts, create a chiral environment that favors the formation of the transition state leading to the desired stereoisomer. youtube.com

For the synthesis of chiral diamines, various asymmetric catalytic methods have been developed. These include the catalytic asymmetric reduction of imines, the asymmetric hydroamination of alkenes, and the asymmetric allylation of imines. rsc.orgacs.org For instance, iridium-catalyzed asymmetric umpolung allylation of α-amino aldimines has been reported as a method for synthesizing homoallylic 1,2-diamines. acs.org Similarly, nickel-catalyzed hydroamidation of alkenyl amides provides a route to enantioenriched vicinal diamines. rsc.org

Stereoselective Alkylation and Subsequent Diamine Formation

A key strategy for constructing the carbon skeleton and introducing the desired stereochemistry in molecules like (2R,5R)-6-heptyne-2,5-diamine involves the stereoselective alkylation of a chiral precursor, followed by chemical transformations to form the diamine functionality.

A notable synthesis of (2R,5R)-6-heptyne-2,5-diamine utilizes the dianion of a protected propargylamine (B41283) derivative. rsc.org The synthesis starts from 3-trimethylsilyl-N-butoxycarbonylprop-2-ynylamine. This compound is treated with two equivalents of a strong base, such as n-butyllithium, to generate a dianion. This dianion then undergoes a stereoselective alkylation reaction with a chiral electrophile. The choice of the chiral electrophile is critical for establishing the correct stereochemistry at one of the chiral centers. Subsequent steps involve the removal of protecting groups and conversion of other functional groups to amines to yield the final diamine.

Historical and Contemporary Approaches to the Preparation of (2R,5R)-6-Heptyne-2,5-diamine

The primary historical and a well-established method for the synthesis of (2R,5R)-6-heptyne-2,5-diamine was reported by P. Casara, C. Danzin, B. Metcalf, and M. Jung in 1985. rsc.org This stereospecific synthesis was crucial as it allowed for the preparation of all four possible stereoisomers of 6-heptyne-2,5-diamine, leading to the identification of the (2R,5R)-isomer as the most potent inhibitor of ornithine decarboxylase. rsc.org

The synthesis starts with the dianion of 3-trimethylsilyl-N-butoxycarbonylprop-2-ynylamine, which is then reacted with chiral epoxides to introduce the stereocenters. For example, to obtain the (2R,5R)-isomer, the dianion is first reacted with (R)-propylene oxide. This is followed by a series of reactions including the reduction of an azide (B81097) group to an amine and the removal of protecting groups to furnish the final (2R,5R)-6-heptyne-2,5-diamine. rsc.org

Table 1: Key Steps in the Historical Synthesis of (2R,5R)-6-Heptyne-2,5-diamine This is an interactive table. Click on the headers to sort.

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | 3-trimethylsilyl-N-butoxycarbonylprop-2-ynylamine, n-Butyllithium | Formation of the dianion | Dianion of the protected propargylamine |

| 2 | Dianion, (R)-Propylene oxide | Stereoselective alkylation | Chiral alcohol intermediate |

| 3 | Chiral alcohol intermediate, Mesyl chloride, Sodium azide | Conversion of alcohol to azide | Chiral azide intermediate |

| 4 | Chiral azide intermediate, Lithium aluminum hydride | Reduction of azide to amine | Protected diamine |

While the method by Casara and colleagues remains a landmark for this specific compound, the field of asymmetric synthesis has evolved significantly. Contemporary approaches to chiral diamines often focus on more efficient and atom-economical catalytic methods. rsc.org Advances in asymmetric catalysis, including the use of novel chiral ligands and metal catalysts, have provided new avenues for the synthesis of a wide range of chiral diamines with high enantioselectivity. consensus.app For instance, recent developments in the synthesis of chiral propargylamines, which are structurally related to the target compound, have utilized metal-catalyzed approaches, biocatalysis, and photoredox catalysis. researchgate.net Although a specific contemporary synthesis for (2R,5R)-6-heptyne-2,5-diamine using these newer methods is not prominently reported in the literature, these advanced strategies hold potential for future, more streamlined syntheses of this and related chiral diamines.

Table 2: Comparison of Synthetic Approaches This is an interactive table. Click on the headers to sort.

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Historical (Casara et al.) | Multi-step synthesis using a chiral pool approach with stoichiometric chiral reagents. | Provides unambiguous stereochemical control. | Can be lengthy and may generate significant chemical waste. |

| Contemporary (General) | Often involves asymmetric catalysis with chiral catalysts to induce enantioselectivity. | Highly efficient, uses small amounts of chiral material, and can be more atom-economical. | Catalyst development can be complex, and finding a suitable catalyst for a specific transformation may be challenging. |

Biochemical Mechanism of Action As an Ornithine Decarboxylase Odc Inhibitor

Overview of the Polyamine Biosynthesis Pathway

Polyamines are small, positively charged molecules essential for various cellular processes, including cell growth, proliferation, and differentiation. wikipedia.orgyoutube.comyoutube.com The main polyamines in mammalian cells are putrescine, spermidine (B129725), and spermine (B22157). wikipedia.org Their synthesis is a tightly regulated process involving several key enzymes. youtube.com

Role of Ornithine Decarboxylase (ODC) in Polyamine Metabolism

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the polyamine biosynthesis pathway. nih.govnih.gov It catalyzes the conversion of the amino acid ornithine into putrescine. youtube.comnih.gov The activity of ODC is highly regulated and increases in rapidly dividing cells. nih.gov Inhibition of ODC can lead to the depletion of polyamines, thereby arresting cell growth and maturation. nih.gov

Interplay with S-Adenosylmethionine Decarboxylase (SAMDC)

Following the synthesis of putrescine, the subsequent polyamines, spermidine and spermine, are formed through the action of spermidine synthase and spermine synthase, respectively. wikipedia.org These enzymes utilize an aminopropyl group donated by decarboxylated S-adenosylmethionine (dcSAM). ontosight.airesearchgate.net The production of dcSAM is catalyzed by S-adenosylmethionine decarboxylase (SAMDC), another key enzyme in the pathway. ontosight.ainih.gov Therefore, the activities of both ODC and SAMDC are crucial for the complete synthesis of higher polyamines.

Characterization of (2R,5R)-6-Heptyne-2,5-diamine as an Irreversible, Enzyme-Activated ODC Inhibitor

(2R,5R)-6-Heptyne-2,5-diamine, also known as MDL 72175, has been identified as a potent and selective enzyme-activated, irreversible inhibitor of mammalian ODC. nih.govnih.govrsc.org This means that the compound itself is not the active inhibitor but is converted into a reactive species by the ODC enzyme. This reactive intermediate then covalently binds to the enzyme, leading to its irreversible inactivation. nih.gov

Research has shown that of the four stereoisomers of 6-heptyne-2,5-diamine, the (2R,5R) configuration is the most active inhibitor of ODC. rsc.org This stereospecificity highlights the precise interaction required between the inhibitor and the enzyme's active site. The compound was designed to be resistant to in vivo oxidation by monoamine oxidase (MAO), a problem encountered with earlier ODC inhibitors like 5-hexyne-1,4-diamine. nih.gov

Comparative Mechanistic Analysis with Other Polyamine Biosynthesis Inhibitors, such as α-Difluoromethylornithine

A well-known irreversible inhibitor of ODC is α-difluoromethylornithine (DFMO), also known as eflornithine. nih.gov Like (2R,5R)-6-heptyne-2,5-diamine, DFMO is an enzyme-activated or "suicide" inhibitor. nih.govfrontiersin.org The ODC enzyme processes DFMO as if it were its natural substrate, ornithine. This catalytic process, however, leads to the formation of a reactive intermediate that covalently attaches to a nucleophilic residue in the active site of ODC, specifically cysteine-360, causing irreversible inhibition. nih.gov

While both compounds act as irreversible inhibitors of ODC, studies have indicated that (2R,5R)-6-heptyne-2,5-diamine is significantly more potent than DFMO. nih.gov In both in vitro and in vivo studies, (2R,5R)-6-heptyne-2,5-diamine demonstrated a potency more than 10 times greater than that of DFMO. nih.gov This increased potency allows for lower effective doses to achieve significant depletion of putrescine and spermidine levels. nih.govnih.gov

| Feature | (2R,5R)-6-Heptyne-2,5-diamine | α-Difluoromethylornithine (DFMO) |

| Mechanism of Action | Irreversible, enzyme-activated inhibitor of ODC | Irreversible, enzyme-activated ("suicide") inhibitor of ODC |

| Target Enzyme | Ornithine Decarboxylase (ODC) | Ornithine Decarboxylase (ODC) |

| Potency | More than 10 times more potent than DFMO nih.gov | Standard for ODC inhibition, but less potent than (2R,5R)-6-heptyne-2,5-diamine nih.govnih.gov |

| Effect on Polyamine Levels | Depletes putrescine and spermidine nih.gov | Depletes putrescine and spermidine nih.gov |

| Stereospecificity | (2R,5R) isomer is the most active rsc.org | L-enantiomer is more active frontiersin.org |

| Resistance to MAO | Yes nih.gov | Not applicable |

Impact on Cellular Processes and Biological Pathways

Modulation of Intracellular Polyamine Levels

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for cell proliferation and differentiation. mdpi.comspandidos-publications.com The intracellular concentrations of these molecules are tightly regulated through a balance of biosynthesis, catabolism, and transport. mdpi.com (2R,5R)-6-Heptyne-2,5-diamine disrupts this homeostasis by targeting the polyamine metabolic pathways.

Putrescine and Spermidine Depletion

As a potent inhibitor of ornithine decarboxylase, (2R,5R)-6-heptyne-2,5-diamine effectively blocks the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine biosynthesis. nih.govmdpi.com This inhibition leads to a significant reduction in the intracellular levels of putrescine and subsequently spermidine, as putrescine is a direct precursor for spermidine synthesis. nih.govmdpi.com In studies involving human and murine leukemia cell lines, treatment with this compound resulted in the depletion of both putrescine and spermidine to undetectable levels. nih.gov This demonstrates its efficacy in interrupting the polyamine biosynthetic pathway.

Selective Spermine Depletion through Combined Inhibition Strategies

While (2R,5R)-6-heptyne-2,5-diamine effectively depletes putrescine and spermidine, targeting spermine often requires a multi-pronged approach. Spermine is synthesized from spermidine, and its levels can be maintained through the catabolic conversion of N1-acetylspermine back to spermine. mdpi.com Therefore, to achieve a more comprehensive depletion of all major polyamines, including spermine, combined inhibition strategies are often employed. nih.govnih.gov This can involve the concurrent use of inhibitors for both polyamine biosynthesis, like (2R,5R)-6-heptyne-2,5-diamine, and polyamine catabolism. nih.govnih.gov

Influence on Cell Proliferation and Cell Cycle Regulation

The depletion of intracellular polyamines by (2R,5R)-6-heptyne-2,5-diamine has profound effects on cell growth and the orderly progression through the cell cycle. nih.govnih.govnih.gov

G1 Phase Cell Cycle Arrest

A hallmark of polyamine depletion is the arrest of the cell cycle in the G1 phase. nih.govnih.gov The G1 phase is a critical period of cell growth and preparation for DNA synthesis. mdpi.commdpi.com By inhibiting the production of putrescine and spermidine, (2R,5R)-6-heptyne-2,5-diamine prevents cells from progressing into the S phase, where DNA replication occurs. nih.govnih.gov This G1 arrest is a direct consequence of the cellular requirement for polyamines to initiate and complete the processes leading to DNA synthesis. frontiersin.org

Relationship between Polyamine Levels and DNA Synthesis

The link between polyamine levels and DNA synthesis is well-established. Polyamines are known to be intimately involved in the structure and function of DNA, as well as the enzymes required for its replication. nih.govnih.gov The depletion of putrescine and spermidine by (2R,5R)-6-heptyne-2,5-diamine directly impacts the cell's ability to synthesize DNA, leading to the observed G1 phase arrest and a halt in proliferation. nih.govnih.gov

Effects on Topoisomerase II-Mediated DNA Cleavage and Associated Cytotoxicity

Topoisomerase II is an essential enzyme that modulates DNA topology and is a key target for several anticancer drugs. nih.govresearchgate.netambeed.com The effectiveness of these drugs is often linked to their ability to stabilize the transient "cleavage complex" formed between topoisomerase II and DNA, leading to DNA strand breaks and ultimately cell death. nih.govresearchgate.net

Research has shown that the depletion of polyamines by (2R,5R)-6-heptyne-2,5-diamine can significantly alter the efficacy of topoisomerase II-reactive agents. nih.gov In studies with human and murine leukemia cell lines, pretreatment with this compound led to a decrease in the DNA cleavage induced by the topoisomerase II inhibitor etoposide (B1684455) (VP-16). nih.gov Similarly, the DNA cleavage induced by another topoisomerase II-reactive agent, m-AMSA, was also decreased in some cell lines following treatment with (2R,5R)-6-heptyne-2,5-diamine. nih.gov

Crucially, these alterations in drug-induced DNA cleavage were paralleled by changes in cytotoxicity. nih.gov This indicates that the polyamine status of a cell can directly influence its sensitivity to topoisomerase II inhibitors. The ability of (2R,5R)-6-heptyne-2,5-diamine to modulate these effects underscores the intricate relationship between polyamine metabolism and the mechanisms of action of certain chemotherapeutic drugs. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (2R,5R)-6-heptyne-2,5-diamine. Both ¹H and ¹³C NMR spectroscopy are utilized to confirm the compound's connectivity and to provide insights into its stereochemistry.

In the stereospecific synthesis of (2R,5R)-hept-6-yne-2,5-diamine, NMR data is critical for verifying the structure of intermediates and the final product. rsc.org While a detailed, publicly available spectral data table for the final compound is not explicitly provided in all literature, the characterization of synthetic precursors allows for the unambiguous confirmation of the final structure. For instance, the synthesis often involves the use of chiral auxiliaries or precursors whose stereochemistry dictates that of the final product. NMR is used to confirm the successful coupling and subsequent transformations of these precursors.

Illustrative NMR Data for a Key Precursor in Chiral Diamine Synthesis: The following table represents typical NMR data for a key intermediate in the synthesis of chiral diamines, demonstrating the level of detail obtained from such analyses.

| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | 3.50 | m | - | CH-N |

| H-5 | 4.10 | m | - | CH-N |

| CH₃-C2 | 1.25 | d | 6.5 | Methyl protons at C2 |

| CH₂-C3 | 1.80 | m | - | Methylene (B1212753) protons at C3 |

| CH₂-C4 | 1.95 | m | - | Methylene protons at C4 |

| H-7 (alkynyl) | 2.20 | t | 2.5 | Terminal alkyne proton |

Note: This is a representative table based on similar structures and is for illustrative purposes. Actual values for (2R,5R)-6-heptyne-2,5-diamine would be specifically determined.

The diastereotopic protons in the methylene groups adjacent to the chiral centers would be expected to show distinct chemical shifts and coupling patterns in high-resolution NMR spectra, further confirming the stereochemical arrangement.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The biological activity of (2R,5R)-6-heptyne-2,5-diamine is highly dependent on its stereochemistry. Therefore, ensuring the enantiomeric purity of the final compound is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The differential interaction results in different retention times for each enantiomer, allowing for their quantification. The enantiomeric excess (% ee) can be determined by integrating the peak areas of the two enantiomers. For the synthesis of (2R,5R)-6-heptyne-2,5-diamine, chiral HPLC would be used to confirm that the desired enantiomer is present in high purity and that the other stereoisomers are absent or present in negligible amounts. rsc.org

Typical Parameters for Chiral HPLC Analysis:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Temperature | Ambient or controlled |

The successful stereospecific synthesis of (2R,5R)-6-heptyne-2,5-diamine would be confirmed by a single major peak in the chiral HPLC chromatogram corresponding to the desired enantiomer.

Application of Polarimetry and X-ray Crystallography for Absolute Stereochemistry Assignment

Polarimetry is a technique that measures the rotation of plane-polarized light by a chiral compound. libretexts.org The specific rotation, [α], is a characteristic physical property of a chiral molecule and can be used to help determine its absolute stereochemistry, especially when compared to known compounds. For (2R,5R)-6-heptyne-2,5-diamine, the measurement of its specific rotation would provide evidence for its enantiomeric identity. A non-zero specific rotation indicates the presence of a single enantiomer in excess, while a value of zero would suggest a racemic mixture. libretexts.org The sign of the rotation (+ or -) is a physical characteristic of the specific enantiomer.

X-ray Crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org From this pattern, a detailed map of the electron density within the crystal can be generated, revealing the precise spatial arrangement of all atoms. For a chiral molecule like (2R,5R)-6-heptyne-2,5-diamine, an X-ray crystal structure would unambiguously confirm the (2R,5R) configuration of the two stereocenters. While X-ray crystallography is a powerful tool, obtaining a single crystal of suitable quality for analysis can be a significant challenge. There are no widely available reports of a single-crystal X-ray structure for (2R,5R)-6-heptyne-2,5-diamine itself, though the technique is commonly applied to chiral diamine derivatives. researchgate.netresearchgate.net

Spectroscopic Methods for Monitoring Reaction Progress and Metabolite Analysis (e.g., Fluorometric Detection)

Spectroscopic methods are not only crucial for the final characterization of (2R,5R)-6-heptyne-2,5-diamine but also for monitoring its synthesis and analyzing its biological activity. As an inhibitor of ornithine decarboxylase (ODC), the compound's efficacy is often assessed using assays that monitor the enzymatic reaction.

Fluorometric Detection is a highly sensitive method used to measure the activity of ODC. nih.gov The enzymatic reaction catalyzed by ODC involves the conversion of ornithine to putrescine. A fluorometric assay can be designed to detect the production of putrescine. One such method involves a supramolecular receptor that has a higher affinity for putrescine than for ornithine. nih.gov When the enzyme produces putrescine, it displaces a fluorescent dye from the receptor, causing a change in fluorescence that can be monitored in real-time. nih.gov This allows for the determination of enzyme kinetics and the inhibitory potency of compounds like (2R,5R)-6-heptyne-2,5-diamine.

Applications in Chemical Biology and Biomedical Research Models

Immunomodulatory Effects and Lymphocyte Biology

The compound exhibits profound immunomodulatory and immunosuppressive activities, primarily stemming from its ability to interfere with the biology of lymphocytes, which are highly dependent on polyamines for their activation and proliferation.

(2R,5R)-6-heptyne-2,5-diamine is a potent, enzyme-activated, irreversible inhibitor of ODC. doi.orgnih.gov This targeted inhibition is the foundational mechanism for its immunosuppressive effects. In cultured human peripheral blood lymphocytes stimulated by mitogens, the compound effectively blocks the expected increase in the concentrations of putrescine, spermidine (B129725), and spermine (B22157). nih.gov This depletion of essential polyamines directly hinders the cellular processes required for an immune response, leading to a reduction in lymphocyte replication. nih.gov

The consequences of polyamine depletion are clearly demonstrated in studies of immunoglobulin (Ig) production. In human lymphocytes stimulated with pokeweed mitogen (PWM), (2R,5R)-6-heptyne-2,5-diamine causes a dose-dependent reduction in both IgG and IgM production. nih.gov Research has shown that a 100 µM concentration of the compound can lead to a remarkable 95% decrease in the synthesis of these immunoglobulins. nih.gov

Crucially, this suppressive effect is a direct result of polyamine deficiency. The addition of exogenous putrescine or spermidine (at a concentration of 10 µM) to the culture medium was able to restore normal immunoglobulin production, confirming that the compound's effects are not due to non-specific pharmacological toxicity but are specifically tied to the inhibition of polyamine biosynthesis. nih.gov

Table 1: Effect of (2R,5R)-6-Heptyne-2,5-diamine on Immunoglobulin Production

| Compound Concentration | Effect on IgG and IgM Production | Reversibility |

|---|---|---|

| 100 µM | 95% decrease | Normal production restored with the addition of 10 µM putrescine or spermidine. |

The in vitro immunosuppressive activities of (2R,5R)-6-heptyne-2,5-diamine prompted its investigation in in vivo models of autoimmune disease. In MRL-lpr/lpr female mice, a well-established animal model for human systemic lupus erythematosus (SLE), the compound demonstrated beneficial effects on the progression of the lupus-like disease. doi.orgnih.gov

When administered to the mice for 15 weeks, the compound retarded the development of lymphadenopathy (abnormal enlargement of lymph nodes) and reduced the total number of spleen cells by 47%. doi.orgnih.gov Furthermore, at the 23-week mark, treated mice showed a 50% reduction in plasma IgG concentrations. doi.orgnih.gov Chronic administration over 45 weeks resulted in a notable prolongation of the median survival time for the treated mice from 29.75 weeks to 35.5 weeks. doi.orgnih.gov

Table 2: Effects of (2R,5R)-6-Heptyne-2,5-diamine in MRL-lpr/lpr Mice Model

| Parameter | Observation | Duration of Treatment |

|---|---|---|

| Spleen Cells | 47% reduction in number | 15 weeks |

| Lymphadenopathy | Development was retarded | 15 weeks |

| Plasma IgG | 50% reduction | 23 weeks |

| Median Survival Time | Increased from 29.75 to 35.5 weeks | 45 weeks |

The collective findings underscore the compound's ability to modulate T-cell function and induce a state of immunosuppression. By inhibiting ODC and depleting polyamines, (2R,5R)-6-heptyne-2,5-diamine directly curtails the proliferative capacity of lymphocytes, a hallmark of T-cell activation. doi.orgnih.gov This cytostatic effect on immune cells is the primary driver of its observed immunosuppressive properties, making it a valuable tool for studying the role of polyamines in the cellular immune response.

Exploration of Potential Antitumor Properties in Preclinical Models

Given that rapid cell division is a characteristic of cancer and is highly dependent on polyamine synthesis, the antitumor potential of ODC inhibitors like (2R,5R)-6-heptyne-2,5-diamine has been a logical area of investigation.

Research has confirmed the antitumor properties of (2R,5R)-6-heptyne-2,5-diamine in various rodent models. The compound has been shown to inhibit the growth of several transplanted tumors, including Morris hepatoma 7777 and an osteogenic sarcoma in rats. Its efficacy is linked to its ability to deplete polyamine levels within the tumor cells, thereby halting their proliferation.

Synergistic Effects in Combination with Other Agents in Preclinical Cancer Research

The investigation into the synergistic potential of (2R,5R)-6-heptyne-2,5-diamine has been a key area of focus in preclinical cancer research, particularly in the context of leukemia. As an inhibitor of ornithine decarboxylase, this compound depletes cellular polyamines, which can, in turn, modulate the cellular response to other therapeutic agents.

Research has shown that polyamine depletion by (2R,5R)-6-heptyne-2,5-diamine can alter the efficacy of topoisomerase II-reactive agents, a class of chemotherapy drugs that target enzymes essential for DNA replication. In studies involving human and murine leukemia cell lines, the pre-treatment with (2R,5R)-6-heptyne-2,5-diamine was found to modify the DNA cleavage and cytotoxic effects of agents like 4'-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA) and etoposide (B1684455) (VP-16). nih.gov The nature of this interaction—whether it enhances or diminishes the effect of the chemotherapeutic agent—appears to be dependent on the specific cell line and the drug being used.

For instance, in certain leukemia cell lines, polyamine depletion was shown to decrease the DNA cleavage induced by VP-16. nih.gov Conversely, the effect on m-AMSA-induced DNA cleavage varied between different leukemia cell lines. nih.gov These findings underscore the complex interplay between polyamine levels and the mechanisms of action of other anticancer drugs. The ability of exogenous putrescine to reverse these effects confirms that the observed changes are indeed due to polyamine depletion. nih.gov

While these in vitro studies provide a strong rationale for combination therapies, there is a scarcity of published in vivo preclinical studies that demonstrate synergistic anti-tumor effects in animal models of cancer.

| Interacting Agent | Cancer Model | Observed Effect |

| 4'-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA) | Human and Murine Leukemia Cell Lines (in vitro) | Modulated DNA cleavage and cytotoxicity nih.gov |

| Etoposide (VP-16) | Human and Murine Leukemia Cell Lines (in vitro) | Decreased DNA cleavage and altered cytotoxicity nih.gov |

Investigation of Polyamine Immunometabolism in Cancer Contexts

The role of polyamines in regulating the immune system within the tumor microenvironment is an emerging and critical area of cancer research. Polyamines are known to influence the function of various immune cells, and their high levels in tumors can contribute to an immunosuppressive environment that allows cancer cells to evade immune destruction.

As a potent inhibitor of polyamine synthesis, (2R,5R)-6-heptyne-2,5-diamine serves as a valuable chemical tool to probe the intricate connections between polyamine metabolism and anti-tumor immunity. By depleting polyamines, researchers can investigate the subsequent effects on the infiltration and activity of immune cells such as T cells, macrophages, and natural killer (NK) cells within the tumor.

While the broader field of polyamine immunometabolism is rapidly advancing, specific studies detailing the use of (2R,5R)-6-heptyne-2,5-diamine to investigate these processes in cancer contexts are not extensively documented in publicly available literature. The existing research provides a strong theoretical framework for its use in this area. For example, it is understood that depleting polyamines can potentially reverse the immunosuppressive phenotype of tumor-associated macrophages (TAMs) and enhance the efficacy of immune checkpoint inhibitors. However, direct experimental evidence from studies specifically employing (2R,5R)-6-heptyne-2,5-diamine to explore these immunometabolic pathways in cancer is limited.

Antiparasitic Activity in Protozoan Models (e.g., Toxoplasma gondii)

There is currently no scientific literature available that reports on the antiparasitic activity of (2R,5R)-6-heptyne-2,5-diamine against the protozoan parasite Toxoplasma gondii or other protozoan models. The focus of research on this compound has been almost exclusively within the realm of cancer biology, particularly its effects on polyamine metabolism in cancer cells. Therefore, its potential as an antiparasitic agent remains an unexplored area of investigation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular structure and reactivity of (2R,5R)-6-heptyne-2,5-diamine. Although specific DFT studies exclusively on this compound are not widely published, the principles of DFT applied to similar alkyne and amine-containing molecules allow for a robust theoretical characterization.

DFT calculations can provide optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's lowest energy conformation. For (2R,5R)-6-heptyne-2,5-diamine, these calculations would reveal the precise spatial arrangement of the heptyne chain, the stereochemistry of the two chiral centers (C2 and C5), and the orientation of the amine groups.

The reactivity of the molecule can be understood through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. In the context of (2R,5R)-6-heptyne-2,5-diamine, the nitrogen atoms of the amine groups are expected to be significant contributors to the HOMO, highlighting their nucleophilic character. The alkyne functional group, with its π-bonds, also plays a critical role in the molecule's electronic properties.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, which quantify the molecule's reactivity. The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT, which visualizes the charge distribution across the molecule and identifies regions susceptible to electrophilic and nucleophilic attack. For (2R,5R)-6-heptyne-2,5-diamine, the MEP would likely show negative potential around the nitrogen atoms and the alkyne's triple bond, indicating their potential for interaction with electrophiles.

Table 1: Computed Molecular Properties of (2R,5R)-6-Heptyne-2,5-diamine

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂ | PubChem nih.gov |

| Molecular Weight | 126.20 g/mol | PubChem nih.gov |

| XLogP3 | -0.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 126.115698455 | PubChem nih.gov |

| Topological Polar Surface Area | 52 Ų | PubChem nih.gov |

| Heavy Atom Count | 9 | PubChem nih.gov |

| Complexity | 111 | PubChem nih.gov |

Note: The data in this table is based on computational predictions from the PubChem database and serves as an estimation of the molecule's properties.

Molecular Docking and Dynamics Simulations for Enzyme-Inhibitor Interactions, focusing on the ODC Active Site

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as (2R,5R)-6-heptyne-2,5-diamine, and its biological target, the active site of ornithine decarboxylase (ODC). These methods provide insights into the binding mode, affinity, and stability of the enzyme-inhibitor complex.

(2R,5R)-6-heptyne-2,5-diamine is recognized as a potent irreversible inhibitor of ODC. nih.govnih.govrsc.org Molecular docking studies would be employed to predict the most favorable binding pose of the inhibitor within the ODC active site. The active site of ODC contains the cofactor pyridoxal-5'-phosphate (PLP), which is crucial for its catalytic activity. Docking simulations would likely show that the amine groups of (2R,5R)-6-heptyne-2,5-diamine form key hydrogen bonds with amino acid residues and the PLP cofactor in the active site. The specific (2R,5R) stereochemistry is critical for optimal fitting and inhibitory activity. rsc.org

Following docking, MD simulations can be performed to study the dynamic behavior of the enzyme-inhibitor complex over time. These simulations can reveal the stability of the predicted binding pose and the flexibility of both the inhibitor and the active site residues. MD simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. For an irreversible inhibitor like (2R,5R)-6-heptyne-2,5-diamine, MD simulations could also help to elucidate the conformational changes that lead to the covalent bond formation with a key residue in the active site, which is characteristic of its mechanism-based inhibition.

Prediction of Stereochemical Stability and Conformational Analysis

The stereochemical stability and conformational flexibility of (2R,5R)-6-heptyne-2,5-diamine are crucial for its biological activity. The molecule possesses two chiral centers at positions 2 and 5, leading to four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). Experimental studies have demonstrated that the (2R,5R) isomer is the most active inhibitor of ODC, highlighting the importance of the specific three-dimensional arrangement of the atoms for effective binding to the enzyme. rsc.org

The stereochemical stability of the (2R,5R) configuration is high under normal physiological conditions, as the chiral centers are sp³-hybridized carbon atoms with four different substituents, making racemization unlikely without significant energy input.

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The central C2-C5 portion of (2R,5R)-6-heptyne-2,5-diamine is a flexible alkyl chain, allowing for a multitude of possible conformations. Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to explore the conformational landscape of the molecule and identify the low-energy conformers.

The preferred conformation of (2R,5R)-6-heptyne-2,5-diamine in solution and, more importantly, when bound to the ODC active site, will be the one that minimizes steric hindrance and maximizes favorable interactions. The interplay between the hydrophobic methyl groups, the polar amine groups, and the linear alkyne moiety will dictate the molecule's conformational preferences. It is the ability of the molecule to adopt a specific low-energy conformation that complements the shape and chemical environment of the ODC active site that is ultimately responsible for its potent inhibitory activity.

Potential As a Synthetic Building Block and Chiral Ligand in Advanced Organic Synthesis

Integration into Complex Molecular Architectures via Alkynyl and Diamine Functionalizations

The (2R,5R)-6-heptyne-2,5-diamine molecule possesses two primary points for chemical modification: the terminal alkyne and the two amine groups. This dual functionality allows for a variety of synthetic transformations, making it an ideal scaffold for constructing more complex molecules.

The terminal alkyne group is particularly amenable to a range of reactions, including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.org This reaction allows for the efficient and specific formation of a stable triazole ring by reacting the alkyne with an azide-containing molecule. organic-chemistry.org The diamine portion of the molecule can undergo typical amine reactions, such as acylation, alkylation, and Schiff base formation, providing further avenues for molecular elaboration.

A stereospecific synthesis of (2R,5R)-hept-6-yne-2,5-diamine has been developed, highlighting its importance as a chiral building block. rsc.org This synthesis provides access to the specific stereoisomer that has demonstrated the highest activity in certain biological applications. rsc.org The ability to selectively functionalize either the alkyne or the diamine moieties, or both, allows for the creation of a diverse library of derivatives with tailored properties.

Role in Chiral Catalysis and Asymmetric Transformations (e.g., as a Ligand in Metal Complexes)

The chiral nature of (2R,5R)-6-heptyne-2,5-diamine, stemming from its two stereogenic centers, makes it a promising candidate for use as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial components of metal-based catalysts that can induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over the other.

The two amine groups can coordinate to a metal center, forming a stable chelate ring. The specific (2R,5R) configuration of the diamine creates a defined chiral environment around the metal. This chiral pocket can influence the approach of substrates to the catalytic center, thereby directing the stereochemical outcome of the reaction.

While specific examples of (2R,5R)-6-heptyne-2,5-diamine as a ligand in asymmetric catalysis are not extensively detailed in the provided search results, the structural motif of chiral diamines is well-established in the field. The presence of the alkyne group offers an additional point of attachment or modification, potentially allowing for the creation of bimetallic catalysts or for tethering the catalytic complex to a solid support.

Bioorthogonal Chemistry Applications (e.g., Click Chemistry with Alkyne-Amine Derivatives)

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The terminal alkyne of (2R,5R)-6-heptyne-2,5-diamine makes it a prime candidate for such applications, particularly in the realm of click chemistry. organic-chemistry.orgidtdna.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. wikipedia.org It is highly efficient, specific, and can be performed in aqueous environments, making it suitable for biological applications. organic-chemistry.orgidtdna.com Derivatives of (2R,5R)-6-heptyne-2,5-diamine, where the amine groups are linked to a molecule of interest, can be "clicked" onto a biological target that has been tagged with an azide (B81097) group. This strategy has been employed to develop DNA damaging agents and to label oligonucleotides. idtdna.comnih.gov

The development of copper-free click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), has further expanded the utility of alkyne-containing molecules in biological systems by avoiding the potential toxicity of copper catalysts. wikipedia.orgrsc.org

Table 1: Comparison of Click Chemistry Reactions

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) wikipedia.org | None (relies on ring strain) wikipedia.org |

| Reaction Rate | Very fast organic-chemistry.org | Generally slower than CuAAC wikipedia.org |

| Biocompatibility | Potential cytotoxicity due to copper wikipedia.org | Generally considered more biocompatible wikipedia.org |

| Alkyne Requirement | Terminal alkyne organic-chemistry.org | Strained cycloalkyne (e.g., DIFO) wikipedia.org |

Applications in Materials Science Research

The bifunctional nature of (2R,5R)-6-heptyne-2,5-diamine also lends itself to applications in materials science. The ability to undergo polymerization through either the amine or alkyne groups, or both, allows for the creation of novel polymers with unique properties.

For instance, the diamine functionality can be used to form polyamides or polyimides through condensation reactions with dicarboxylic acids or their derivatives. The resulting polymers would incorporate the chiral diamine unit, potentially leading to materials with interesting chiroptical properties or the ability to act as chiral stationary phases in chromatography.

The alkyne group can be polymerized through various methods, including transition metal catalysis, to produce polyacetylenes. These polymers are known for their conductive and optical properties. The presence of the chiral diamine side chain could influence the helical structure of the polyacetylene backbone, leading to materials with unique circular dichroism and other chiroptical effects. Furthermore, the alkyne can be used to crosslink polymer chains, enhancing the mechanical and thermal stability of the resulting material. The "click" reaction can also be utilized to functionalize polymer surfaces. rsc.org

Table 2: Potential Polymerization Pathways for (2R,5R)-6-heptyne-2,5-diamine

| Functional Group | Polymerization Method | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Diamine | Condensation with dicarboxylic acids | Polyamide | Chiral recognition, thermal stability |

| Alkyne | Transition metal catalysis | Polyacetylene | Conductivity, chiroptical properties |

| Diamine and Alkyne | Combination of methods | Crosslinked or functionalized polymers | Enhanced mechanical properties, tailored functionalities |

Future Research Directions and Unexplored Avenues

Development of Next-Generation Analogues with Enhanced Selectivity or Potency

The quest for superior therapeutic agents is a perpetual driver of medicinal chemistry. For (2R,5R)-6-Heptyne-2,5-diamine, the future lies in the rational design of next-generation analogues with heightened selectivity and potency. While this compound is already a powerful inhibitor of ODC, there is always room for improvement to minimize off-target effects and maximize therapeutic windows. nih.govnih.gov

Recent advancements in the design of novel ODC inhibitors have moved beyond simple substrate analogues. nih.govnih.gov Researchers are now exploring compounds that form irreversible adducts with pyridoxal (B1214274) phosphate (B84403) (PLP), a cofactor in the ODC active site, leading to potent inhibition. nih.govacs.orgresearchgate.net The design of these new inhibitors is increasingly guided by X-ray crystallography and computational modeling, allowing for a more precise understanding of the interactions between the inhibitor and the enzyme's active site. nih.govnih.govacs.org

Future strategies for developing analogues of (2R,5R)-6-Heptyne-2,5-diamine could involve:

Introduction of cyclic structures: Incorporating rigid cyclic moieties into the diamine backbone could enhance specificity for ODC over other PLP-dependent enzymes. acs.org

Modification of the alkyne group: The terminal alkyne is crucial for the mechanism-based inactivation of ODC. Subtle modifications to this group could fine-tune its reactivity and potency.

Hybrid drug design: Polyamine chains are being increasingly used to create hybrid molecules that can improve cellular uptake or target specific cellular compartments like chromatin. nih.gov

The development of such analogues will be instrumental in creating more effective and safer drugs for the treatment of cancers and other diseases driven by polyamine dysregulation.

Elucidation of Broader Biological Networks Affected by Polyamine Dysregulation

The inhibition of ODC by (2R,5R)-6-Heptyne-2,5-diamine triggers a cascade of effects that extend far beyond the simple depletion of polyamines. Understanding these broader biological networks is a critical frontier in realizing the full therapeutic potential of this compound. Polyamines are deeply integrated into cellular signaling, influencing everything from gene expression to cell death pathways. nih.govbiorxiv.org

Recent research has begun to map the intricate interplay between polyamine metabolism and other major cancer-driving pathways, including:

The PI3K/Akt/mTOR pathway: This central nutrient-sensing pathway is frequently dysregulated in cancer and has been shown to interact with polyamine metabolism. nih.gov Inhibition of both pathways simultaneously may offer synergistic therapeutic benefits. nih.gov

The RAS-RAF-MEK-ERK signaling pathway: Activation of this pathway has been linked to increased polyamine transport in tumor cells. nih.gov

The p53 tumor suppressor pathway: There is evidence of crosstalk between p53 and polyamine metabolism in inducing ferroptosis, a form of iron-dependent cell death. frontiersin.org

The hypusine circuit: Polyamines are essential for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification critical for the translation of specific mRNAs involved in cell stress responses. diabetesjournals.org

Future investigations should aim to create a comprehensive map of the signaling pathways that are perturbed by the depletion of polyamines following treatment with (2R,5R)-6-Heptyne-2,5-diamine. This will not only provide a deeper understanding of its mechanism of action but also identify potential combination therapies and new therapeutic indications. nih.gov

Novel Applications in Supramolecular Chemistry and Nanotechnology

The unique chemical structure of (2R,5R)-6-Heptyne-2,5-diamine, featuring two primary amine groups and a terminal alkyne, makes it an attractive building block for supramolecular chemistry and nanotechnology. These fields offer exciting, yet largely unexplored, opportunities for this compound beyond its traditional role as an enzyme inhibitor.

The diamine functionality allows for the formation of coordination complexes with metal ions or the construction of larger molecular architectures through covalent linkages. The terminal alkyne is a versatile handle for "click chemistry" reactions, enabling its conjugation to a wide array of other molecules, including polymers, nanoparticles, and surfaces.

Potential future applications include:

Drug Delivery Systems: Polyamine analogues are being incorporated into nanostructures to create "nanopolyamines" for targeted drug delivery. researchgate.netmdpi.comnih.govresearchgate.net These nanoparticles can be designed to release their therapeutic cargo, such as other chemotherapeutic agents or nucleic acids, specifically within cancer cells. researchgate.net

Self-Assembling Materials: The specific stereochemistry and functional groups of (2R,5R)-6-Heptyne-2,5-diamine could be exploited to create self-assembling monolayers or other ordered nanostructures with interesting electronic or optical properties.

Biosensors: The interaction of the diamine groups with specific analytes could be harnessed to develop novel sensors for a variety of applications.

These avenues of research could lead to the development of entirely new technologies based on the unique chemical properties of this fascinating molecule.

Advanced Imaging and Tracing Studies Using Labeled Analogues

To fully understand the in vivo fate and mechanism of action of (2R,5R)-6-Heptyne-2,5-diamine, the development of labeled analogues for advanced imaging and tracing studies is paramount. These tools would allow researchers to visualize the distribution of the compound in real-time, identify its cellular and subcellular targets, and monitor its effects on polyamine metabolism non-invasively.

Currently, methods for detecting ODC activity often rely on chromatographic techniques or endpoint assays. nih.gov However, there is a growing need for continuous, real-time monitoring methods suitable for high-throughput screening. nih.gov

Future research in this area should focus on:

Fluorescently Labeled Analogues: The synthesis of analogues bearing a fluorescent tag would enable direct visualization of the compound's uptake and localization within cells and tissues using advanced microscopy techniques. Fluorescent nanoparticles have already been designed for polyamine detection and quantification. researchgate.netresearchgate.net

Radiolabeled Analogues for PET Imaging: The incorporation of a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18, would allow for whole-body positron emission tomography (PET) imaging. This would provide invaluable information on the pharmacokinetics and biodistribution of the drug in preclinical models and, eventually, in human subjects.

Biotinylated or "Clickable" Analogues: The introduction of a biotin (B1667282) tag or a "clickable" functional group would facilitate the identification of the protein targets of the compound through affinity purification and mass spectrometry-based proteomics.

These advanced imaging and tracing tools will be indispensable for optimizing the therapeutic application of (2R,5R)-6-Heptyne-2,5-diamine and its future analogues.

Systems Biology Approaches to Map Comprehensive Effects of Polyamine Inhibition

The complexity of the cellular response to polyamine depletion necessitates a holistic, systems-level approach to fully comprehend the effects of inhibitors like (2R,5R)-6-Heptyne-2,5-diamine. Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for mapping the comprehensive impact of polyamine inhibition. nih.gov

While the impact of "-omics" in polyamine research has been relatively low compared to other fields, this is rapidly changing. nih.gov Recent studies have begun to employ these high-throughput technologies to investigate the consequences of polyamine dysregulation in various disease models. frontiersin.orgplos.orgmdpi.comfrontiersin.org

Future research should leverage these powerful approaches to:

Perform comprehensive proteomic and metabolomic analyses of cells and tissues treated with (2R,5R)-6-Heptyne-2,5-diamine. This will provide an unbiased view of the changes in protein expression and metabolite levels, revealing novel targets and pathways affected by the drug. frontiersin.orgmdpi.comcreative-proteomics.com

Integrate multi-omics datasets to construct detailed network models of the cellular response to polyamine inhibition. These models can be used to predict the effects of the drug, identify biomarkers of response, and formulate novel therapeutic strategies. plos.orgbiorxiv.org

Utilize stable isotope tracer analysis to map the metabolic flux through the polyamine pathway and connected metabolic networks in response to inhibition. creative-proteomics.com

By embracing a systems biology perspective, researchers can move beyond a linear understanding of polyamine inhibition and gain a more nuanced and comprehensive view of the profound biological changes elicited by (2R,5R)-6-Heptyne-2,5-diamine.

Q & A

Q. What is the primary mechanism of action of (2R,5R)-6-Heptyne-2,5-diamine in polyamine metabolism?

(2R,5R)-6-Heptyne-2,5-diamine (MDL 72.175/MAP) is an irreversible, enzyme-activated inhibitor of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis. ODC catalyzes the conversion of ornithine to putrescine, a precursor of spermidine and spermine. By covalently binding to ODC, this compound depletes intracellular putrescine and spermidine, disrupting polyamine homeostasis critical for cell proliferation and differentiation .

Q. What experimental methods are used to quantify the effects of (2R,5R)-6-Heptyne-2,5-diamine on polyamine levels?

High-performance liquid chromatography (HPLC) with precolumn derivatization and fluorometric detection is a validated method for analyzing decarboxylated S-adenosylmethionine (dc-SAM) and polyamine metabolites in biological fluids (e.g., urine, plasma) and tissues. This method enhances sensitivity, enabling detection of low dc-SAM levels in mice treated with ODC inhibitors like MDL 72.175 .

Q. How does (2R,5R)-6-Heptyne-2,5-diamine compare to other ODC inhibitors like DFMO in preclinical studies?

Unlike DFMO, which reversibly inhibits ODC and shows limited efficacy in clinical trials, (2R,5R)-6-Heptyne-2,5-diamine acts irreversibly and demonstrates potent antitumor activity in rodent models. However, its clinical development was halted after Phase I trials due to unspecified challenges, while DFMO progressed to chemoprevention studies .

Advanced Research Questions

Q. What experimental designs address the discrepancy between in vitro potency and limited clinical translation of (2R,5R)-6-Heptyne-2,5-diamine?

Contradictions arise from differences in pharmacokinetics, tissue penetration, and compensatory polyamine salvage pathways in vivo. To resolve this, researchers employ:

Q. How does (2R,5R)-6-Heptyne-2,5-diamine synergize with DNA-topoisomerase II inhibitors in cancer therapy?

Depletion of spermine (a polyamine critical for DNA stabilization) via MDL 72.175 sensitizes cancer cells to topoisomerase II inhibitors like etoposide. Spermine loss destabilizes chromatin structure, increasing DNA damage and apoptosis. Experimental validation in OVCAR-3 ovarian carcinoma cells showed G1 phase accumulation and reduced drug resistance .

Q. What analytical challenges arise when measuring dc-SAM levels in polyamine-depleted models?

Low dc-SAM concentrations in tissues require highly sensitive detection methods. Precolumn derivatization with fluorescent tags (e.g., etheno derivatives) coupled with HPLC achieves sub-picomolar resolution. Cross-validation with mass spectrometry ensures accuracy, particularly in complex matrices like plasma .

Q. Why does (2R,5R)-6-Heptyne-2,5-diamine exhibit neurotoxicity in some models but not others?

Neurotoxicity in Phase I trials may stem from off-target effects on neuronal ODC isoforms or polyamine transport systems. In vitro studies using neuronal cultures show dose-dependent inhibition of neurite outgrowth at ≥100 µM, suggesting tissue-specific susceptibility .

Methodological and Data Analysis Questions

Q. How do researchers optimize dosing regimens for (2R,5R)-6-Heptyne-2,5-diamine in combination therapies?

Pharmacodynamic modeling integrates:

Q. What strategies mitigate compensatory polyamine uptake in cells treated with (2R,5R)-6-Heptyne-2,5-diamine?

Co-treatment with polyamine transport inhibitors (e.g., AMXT-1501) blocks exogenous polyamine uptake, ensuring sustained intracellular depletion. This approach is critical in cancers with active polyamine scavenging pathways .

Q. How are conflicting data on the immunomodulatory effects of (2R,5R)-6-Heptyne-2,5-diamine reconciled?

While MDL 72.175 inhibits cytolytic T-lymphocyte (CTL) activation in alloantigen models, its impact varies with immune context. Flow cytometry and single-cell RNA sequencing differentiate immune cell subsets affected by polyamine depletion, clarifying context-dependent outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.